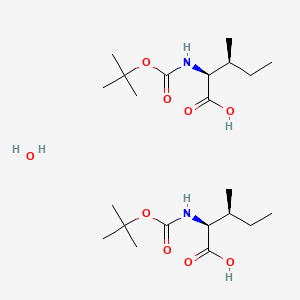
3-Piperidinyl(2-thienyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidinyl(2-thienyl)methanone hydrochloride, also known as 3-PPMHCl, is an organic compound that is used in various scientific experiments and research studies. It is a white crystalline solid with a molecular weight of 259.76 g/mol and a melting point of approximately 170°C. 3-PPMHCl has a wide range of applications in the field of chemistry, including its use as a reagent in organic synthesis and as a catalyst in various reactions. Its unique structure also makes it a useful tool for studying the mechanism of action of various drugs and compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques:
- A research study focused on synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using Piperidine-4-carboxylic acid and ethyl carbonochloridate. The process involved amidation, Friedel-crafts acylation, and hydration, yielding an overall yield of 62.4%. The structures of the intermediates and the target compound were confirmed through 1H NMR (Zheng, 2010).
Structural Characterization:
- The crystal and molecular structure of a derivative, 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was studied, providing insights into the chemical behavior of related compounds (Eckhardt et al., 2020).
- The structure of the adduct comprising 0.75 4-hydroxypiperidin-1-yl or 0.25 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was analyzed. The study detailed the dihedral angles and the intermolecular hydrogen bonding patterns, contributing to the understanding of the molecular geometry of similar compounds (Revathi et al., 2015).
Potential Therapeutic Applications:
- A new series of multifunctional amides were synthesized and analyzed for their enzyme inhibitory potentials and cytotoxicity, with a focus on Alzheimer's disease treatment. The study provided insights into the enzyme inhibition activity, hemolytic activity, chemoinformatic properties, and docking simulation results, showcasing the compound's relevance in therapeutic applications (Hassan et al., 2018).
- The title compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized for its thermal, optical, etching, structural properties, and theoretical calculations. The study provided a comprehensive analysis of the compound's stability, molecular interactions, and electronic parameters, contributing to its potential use in various applications (Karthik et al., 2021).
Eigenschaften
IUPAC Name |
piperidin-3-yl(thiophen-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8;/h2,4,6,8,11H,1,3,5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLBRCSQKBOMGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B1371660.png)





